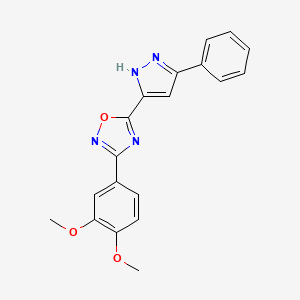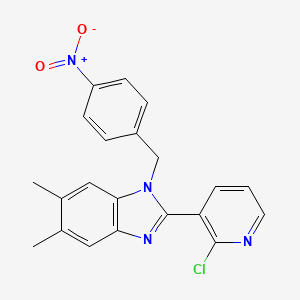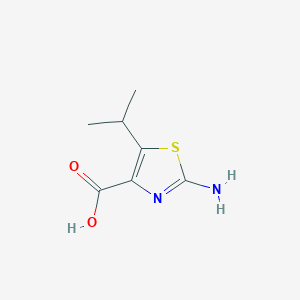
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is a chemical compound with the molecular formula C8H15LiO4 It is a lithium salt of 3,5-dihydroxy-3,4,4-trimethylpentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate typically involves the reaction of 3,5-dihydroxy-3,4,4-trimethylpentanoic acid with a lithium-containing reagent. One common method is to dissolve the acid in an appropriate solvent, such as ethanol or methanol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvent, temperature, and pressure can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride (NaCl) or potassium bromide (KBr).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new lithium salts with different anions.
Applications De Recherche Scientifique
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme inhibition and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty polymers.
Mécanisme D'action
The mechanism of action of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes, ion channels, and receptors, leading to changes in cellular signaling and metabolic processes. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions, further influencing its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium citrate: Another lithium salt with applications in medicine and industry.
Lithium carbonate: Widely used in the treatment of bipolar disorder and as a precursor for other lithium compounds.
Lithium orotate: Investigated for its potential neuroprotective effects.
Uniqueness
Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is unique due to its specific structural features, such as the presence of two hydroxyl groups and a branched carbon chain. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4.Li/c1-7(2,5-9)8(3,12)4-6(10)11;/h9,12H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAFKSCIOIXPC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(CO)C(C)(CC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)


![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2554091.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2554094.png)
![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[6-(2-methylpropoxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2554102.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

